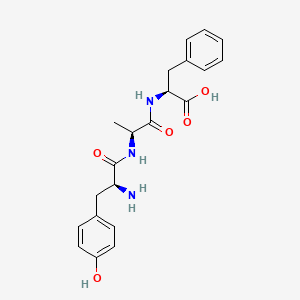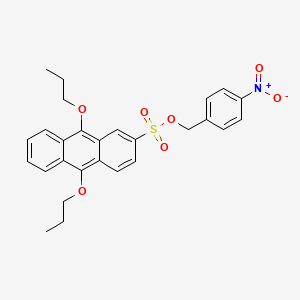![molecular formula C18H18N2O3 B12549916 2-[2-(3,4,5-Trimethoxyphenyl)ethenyl]-1H-benzimidazole CAS No. 143426-42-0](/img/structure/B12549916.png)
2-[2-(3,4,5-Trimethoxyphenyl)ethenyl]-1H-benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(3,4,5-Trimethoxyphenyl)ethenyl]-1H-benzimidazole is a synthetic organic compound that features a benzimidazole core linked to a trimethoxyphenyl group via an ethenyl bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(3,4,5-trimethoxyphenyl)ethenyl]-1H-benzimidazole typically involves the following steps:
Starting Materials: The synthesis begins with 3,4,5-trimethoxybenzaldehyde and o-phenylenediamine.
Condensation Reaction: These starting materials undergo a condensation reaction in the presence of an acid catalyst, such as hydrochloric acid, to form the benzimidazole core.
Ethenylation: The benzimidazole derivative is then subjected to a Wittig reaction with a suitable phosphonium ylide to introduce the ethenyl group, linking the trimethoxyphenyl moiety to the benzimidazole core.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-[2-(3,4,5-Trimethoxyphenyl)ethenyl]-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the saturation of the ethenyl group.
Substitution: Electrophilic substitution reactions can occur on the benzimidazole ring, particularly at the nitrogen atoms, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Saturated derivatives with reduced ethenyl groups.
Substitution: Alkylated or acylated benzimidazole derivatives.
Applications De Recherche Scientifique
2-[2-(3,4,5-Trimethoxyphenyl)ethenyl]-1H-benzimidazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of tubulin polymerization.
Medicine: Investigated for its anti-cancer properties, showing potential in inhibiting the growth of cancer cells by targeting specific molecular pathways.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 2-[2-(3,4,5-Trimethoxyphenyl)ethenyl]-1H-benzimidazole involves its interaction with molecular targets such as tubulin. By binding to the colchicine binding site on tubulin, it inhibits tubulin polymerization, leading to the disruption of microtubule dynamics. This results in cell cycle arrest and apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
Combretastatin A4: Another compound that targets the colchicine binding site on tubulin.
Podophyllotoxin: A natural product with similar anti-cancer properties.
Colchicine: A well-known tubulin inhibitor used in the treatment of gout.
Uniqueness
2-[2-(3,4,5-Trimethoxyphenyl)ethenyl]-1H-benzimidazole is unique due to its specific structural features, such as the trimethoxyphenyl group and the ethenyl linkage, which confer distinct biological activities and potential therapeutic applications.
Propriétés
Numéro CAS |
143426-42-0 |
|---|---|
Formule moléculaire |
C18H18N2O3 |
Poids moléculaire |
310.3 g/mol |
Nom IUPAC |
2-[2-(3,4,5-trimethoxyphenyl)ethenyl]-1H-benzimidazole |
InChI |
InChI=1S/C18H18N2O3/c1-21-15-10-12(11-16(22-2)18(15)23-3)8-9-17-19-13-6-4-5-7-14(13)20-17/h4-11H,1-3H3,(H,19,20) |
Clé InChI |
XBNZFAADBWHJFY-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1OC)OC)C=CC2=NC3=CC=CC=C3N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![4,4'-Sulfanediylbis[5-methyl-2-(2-methylpentan-2-yl)phenol]](/img/structure/B12549890.png)
![6-Chloro-3-methoxy-4-[(4-methylbenzene-1-sulfonyl)methyl]pyridazine](/img/structure/B12549897.png)

![7-(Benzyloxy)-3-[2,4-bis(benzyloxy)phenyl]-4-methyl-2H-1-benzopyran-2-one](/img/structure/B12549920.png)
